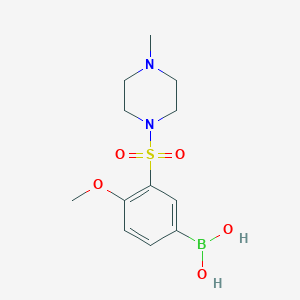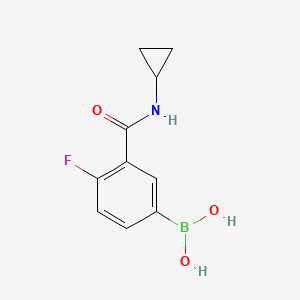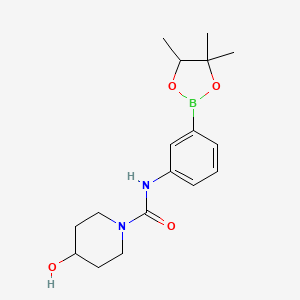![molecular formula C12H9F3N2O3S B1409370 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide CAS No. 1858256-85-5](/img/structure/B1409370.png)
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
Übersicht
Beschreibung
The compound “4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of “4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide” is C12H9F3N2O3S, and its molecular weight is 318.27 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity :
- A study by Ghorab and Al-Said (2012) on novel indenopyridine derivatives, including 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide, revealed significant anticancer activity against breast cancer cell line MCF7. Some compounds demonstrated higher potency compared to Doxorubicin, a reference drug (Ghorab & Al-Said, 2012).
Antimicrobial Potential :
- Chandak et al. (2013) reported the synthesis and evaluation of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide and trifluoromethyl groups. These compounds displayed promising in vitro antibacterial and antifungal activities, showing effectiveness against several pathogenic bacterial strains and fungal yeasts (Chandak et al., 2013).
Photophysicochemical Properties :
- Research by Öncül et al. (2021) focused on Zinc(II) phthalocyanine derivatives with benzenesulfonamide substituents. These derivatives showed potential as photosensitizers suitable for photocatalytic applications due to their favorable photophysical and photochemical properties (Öncül et al., 2021).
Synthesis and Characterization :
- The study by De-ju (2015) on methylbenzenesulfonamide CCR5 antagonists, which include derivatives of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide, highlighted their potential in human HIV-1 infection prevention (De-ju, 2015).
Metal Coordination Properties :
- Jacobs, Chan, and O'Connor (2013) discussed the molecular and supramolecular structures of derivatives, including potential ligands for metal coordination, which could have implications in various fields of chemistry and material science (Jacobs et al., 2013).
Synthesis and Evaluation for Cough Treatment :
- Norman (2014) evaluated the use of PI3K inhibitors, including derivatives of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide, for treating idiopathic pulmonary fibrosis and cough, demonstrating the compound's versatility in medical applications (Norman, 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S/c13-12(14,15)10-2-1-3-11(17-10)20-8-4-6-9(7-5-8)21(16,18)19/h1-7H,(H2,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJYULZSGBLVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601182403 | |
| Record name | Benzenesulfonamide, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide | |
CAS RN |
1858256-85-5 | |
| Record name | Benzenesulfonamide, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858256-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



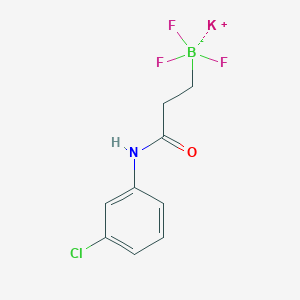
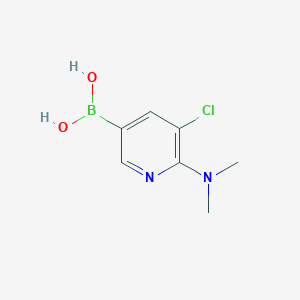
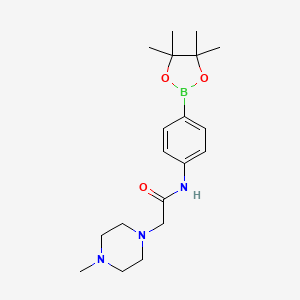
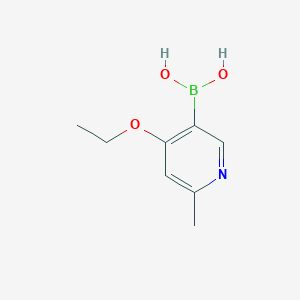
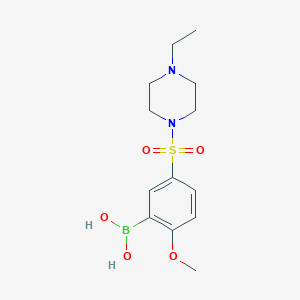

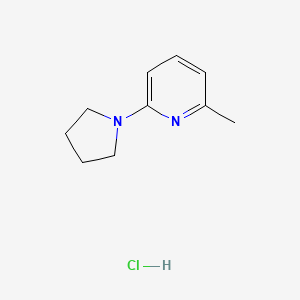
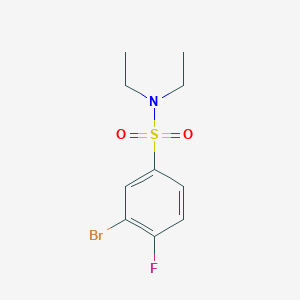

![Potassium [4-(diphenylamino)phenyl]trifluoroboranuide](/img/structure/B1409302.png)
